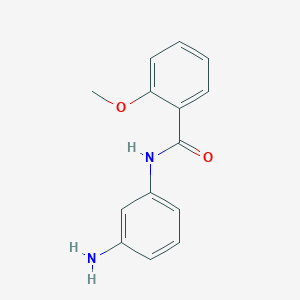
N-(3-Aminophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-methoxybenzamide (NAMB) is a compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory and in research studies. NAMB is a white crystalline solid that has a melting point of 175-176°C and a boiling point of 478°C. It is soluble in water and has a molecular weight of 349.33 g/mol. NAMB is also known as N-phenyl-2-methoxybenzamide and is commonly used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
N-(3-Aminophenyl)-2-methoxybenzamide has been studied for its molecular structure and the influence of intermolecular interactions. Research by Karabulut et al. (2014) focused on the compound's crystal structure, revealing that crystal packing and dimerization impact the dihedral angles and the rotational conformation of aromatic rings, albeit minorly affecting bond lengths and angles (Karabulut et al., 2014).
Antioxidant Activity
Amino-substituted benzamide derivatives, including this compound, have been identified as potential antioxidants. Jovanović et al. (2020) explored their electrochemical oxidation mechanisms, which are integral to understanding their free radical scavenging activity. The study found that the primary amino group is the main electroactive centre, undergoing a complex, pH-dependent oxidation process (Jovanović et al., 2020).
Antiviral Activity
N-Phenylbenzamide derivatives, closely related to this compound, have demonstrated antiviral activities. Ji et al. (2013) synthesized a series of these derivatives and tested them against Enterovirus 71, identifying several compounds with potent anti-EV 71 activities at low micromolar concentrations (Ji et al., 2013).
Bacterial Cell Division Inhibition
Research has shown that benzamide derivatives, including 3-Methoxybenzamide, can inhibit bacterial cell division. Ohashi et al. (1999) discovered that 3-Methoxybenzamide, inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This indicates the compound's potential as an antibacterial agent (Ohashi et al., 1999).
Synthesis of Antistaphylococcal Compounds
Haydon et al. (2010) explored the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, including 3-Methoxybenzamide derivatives. These compounds were identified as potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting their use in antibacterial therapies (Haydon et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes like fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
By interacting with this enzyme, the compound could potentially influence the balance between glucose production and utilization, thereby affecting energy metabolism in cells .
Result of Action
Based on its potential target, it could influence cellular energy metabolism by modulating the activity of key enzymes in gluconeogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADUZBGCRYWQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

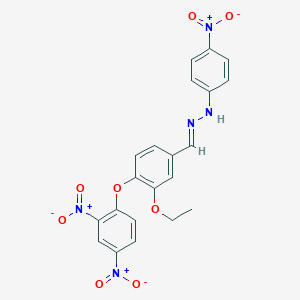

![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)
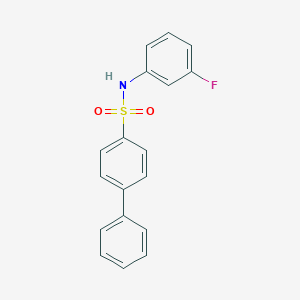
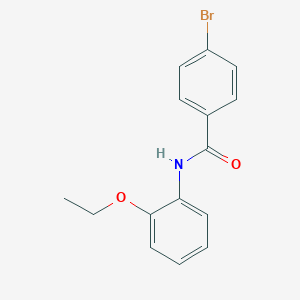
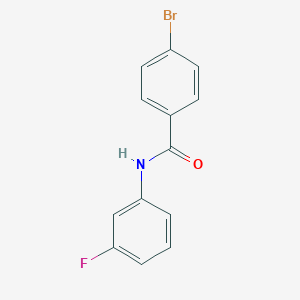
![Ethyl 2-[(anilinocarbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B390422.png)
![N-ethyl-4-({4-[(1-naphthylmethylene)amino]benzoyl}amino)-N-phenylbenzamide](/img/structure/B390423.png)
![N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dinitrophenyl)acetohydrazide](/img/structure/B390426.png)
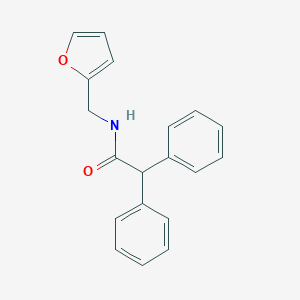
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(hexyloxy)benzohydrazide](/img/structure/B390430.png)
![2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B390432.png)
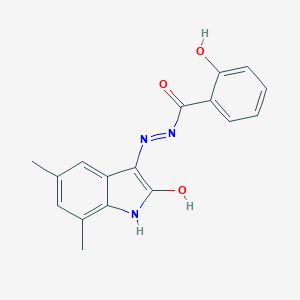
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B390435.png)